

Application Notes and Protocols: IFN alpha-IFNAR-IN-1 Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

IFN alpha-IFNAR-IN-1 hydrochloride is a nonpeptidic, low-molecular-weight inhibitor that disrupts the protein-protein interaction between Interferon-alpha (IFN- α) and its cell surface receptor, the Interferon Alpha Receptor (IFNAR).[1][2][3][4] By directly binding to IFN- α , the inhibitor effectively blocks the initiation of the IFN- α signaling cascade, a critical pathway in the innate immune response to viral infections and in the pathophysiology of certain autoimmune diseases.[3][4][5] This compound serves as a valuable tool for investigating IFN- α biology, validating the therapeutic potential of IFNAR signaling blockade, and studying its role in various disease models. Its primary characterized activity is the inhibition of IFN- α production in response to viral and synthetic stimuli in plasmacytoid dendritic cells (pDCs).[1][6][7]

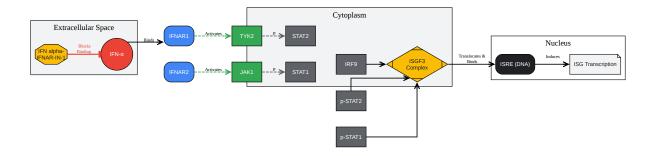
Mechanism of Action

Type I interferon signaling is initiated when IFN- α binds to the heterodimeric IFNAR complex, which is composed of IFNAR1 and IFNAR2 subunits.[8][9][10] This binding event brings the receptor-associated Janus kinases, JAK1 and Tyk2, into close proximity, leading to their transphosphorylation and activation.[8][11][12] The activated kinases then phosphorylate specific tyrosine residues on the intracellular domains of the IFNAR subunits.[9][12] These phosphorylated sites serve as docking stations for the recruitment of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2.[9][13][14] Upon



phosphorylation by the JAKs, STAT1 and STAT2 form a heterodimer, associate with Interferon Regulatory Factor 9 (IRF9) to form the ISGF3 complex, and translocate to the nucleus.[9][11] In the nucleus, ISGF3 binds to Interferon-Stimulated Response Elements (ISREs) in the promoters of target genes, driving the transcription of hundreds of Interferon-Stimulated Genes (ISGs) that establish an antiviral state.[9][12]

IFN alpha-IFNAR-IN-1 hydrochloride acts at the very first step of this cascade by preventing the binding of IFN- α to the IFNAR complex, thereby inhibiting all subsequent downstream signaling events.



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Caption: IFN- α signaling pathway and the inhibitory action of IFN alpha-IFNAR-IN-1.

Quantitative Data Summary

The following tables summarize the key quantitative parameters and solubility for **IFN alpha-IFNAR-IN-1** hydrochloride based on available data.

Table 1: In Vitro Activity and Binding Affinity



Parameter	Value	Cell Type / Assay Condition	Reference
IC50	2 - 8 μΜ	Inhibition of MVA- induced IFN-α response	[1][2][4][6][7]
K_d_	4 μΜ	Binding affinity to IFN- $\boldsymbol{\alpha}$	[5]
Effective Conc.	18 μΜ	Used to inhibit IFN-α and IL-12 production induced by MVA, VSV, CpG 2216, and poly(I:C) in BM-pDCs over 24 hours.	[1][5][15]

Table 2: Solubility Information

Solvent	Concentration	Notes	Reference
DMSO	30 - 125 mg/mL	Highly soluble.	[2][5][6][7][15]
Water	~16 - 16.7 mg/mL	Sonication is recommended to aid dissolution.	[6][15]
DMF	20 mg/mL	-	[5]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

- Reconstitution: To prepare a 10 mM stock solution, dissolve 3.16 mg of IFN alpha-IFNAR-IN-1 hydrochloride (MW: 315.86 g/mol) in 1 mL of sterile, high-quality DMSO.[7][15] Vortex briefly and/or use an ultrasonic bath to ensure complete dissolution.[15]
- Aliquoting: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.[7][16]

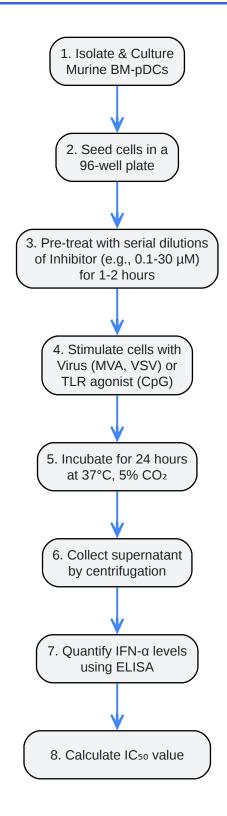


• Storage: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months or longer).[15][16][17] When ready to use, thaw an aliquot and dilute to the final working concentration in the appropriate cell culture medium.

Protocol 2: In Vitro Inhibition of Virus-Induced IFN- α Production

This protocol describes a method to assess the inhibitory effect of the compound on IFN- α secretion from murine bone marrow-derived plasmacytoid dendritic cells (BM-pDCs) following viral stimulation.[1][5]





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Caption: Workflow for assessing inhibition of IFN- α production in vitro.

Materials:



- Murine BM-pDCs
- Complete RPMI 1640 medium
- IFN alpha-IFNAR-IN-1 hydrochloride stock solution (10 mM in DMSO)
- Stimulating agent: Modified Vaccinia virus Ankara (MVA), Vesicular Stomatitis Virus (VSV), or CpG 2216
- 96-well cell culture plates
- Mouse IFN-α ELISA kit

Methodology:

- Cell Seeding: Seed BM-pDCs in a 96-well plate at a density of 1-2 x 10 5 cells/well in 100 μ L of complete culture medium.
- Inhibitor Preparation: Prepare serial dilutions of IFN alpha-IFNAR-IN-1 hydrochloride in culture medium. A typical concentration range to test for IC₅₀ determination would be from 0.1 μM to 30 μM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
- Pre-treatment: Add 50 μ L of the diluted inhibitor or vehicle control to the appropriate wells. Incubate the plate for 1-2 hours at 37°C.
- Stimulation: Add 50 μ L of the stimulating agent (e.g., MVA at a pre-determined MOI) to each well. Also include an unstimulated control group. The final volume in each well should be 200 μ L.
- Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[1][15]
- Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes to pellet the cells.
 Carefully collect the supernatant for analysis.
- Quantification: Measure the concentration of IFN- α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.



 Data Analysis: Plot the IFN-α concentration against the inhibitor concentration and use a non-linear regression model to calculate the IC₅₀ value.

Protocol 3: Analysis of IFNAR Signaling Inhibition by Western Blot

This protocol assesses the inhibitor's ability to block IFN- α -induced phosphorylation of STAT1, a key downstream event in the signaling pathway.

Materials:

- A cell line responsive to human IFN-α (e.g., HeLa, A549)
- Complete DMEM or appropriate culture medium
- Recombinant human IFN-α
- IFN alpha-IFNAR-IN-1 hydrochloride stock solution
- · 6-well cell culture plates
- RIPA lysis buffer with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-total-STAT1
- HRP-conjugated secondary antibody
- ECL Western blotting detection reagents

Methodology:

- Cell Seeding: Seed cells in 6-well plates and grow until they reach 80-90% confluency.
- Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-6 hours in a serumfree medium prior to treatment.
- Inhibitor Pre-treatment: Pre-treat the cells with **IFN alpha-IFNAR-IN-1 hydrochloride** (e.g., at 1x, 2x, and 5x the IC₅₀, such as 10, 20, 40 μM) or vehicle control (DMSO) for 1-2 hours.



- IFN-α Stimulation: Stimulate the cells by adding recombinant human IFN-α to a final concentration of 1000 IU/mL for 15-30 minutes. Include a non-stimulated control well.
- Cell Lysis: Immediately after stimulation, wash the cells twice with ice-cold PBS. Add 100-150 μL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- Western Blotting:
 - Load equal amounts of protein (20-30 μg) per lane on an SDS-PAGE gel.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate the membrane with the primary anti-phospho-STAT1 antibody overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using an ECL substrate.
 - Strip the membrane and re-probe with an anti-total-STAT1 antibody as a loading control.
- Analysis: Compare the levels of phosphorylated STAT1 in the inhibitor-treated samples to the IFN-α stimulated control. A reduction in the p-STAT1 signal indicates successful inhibition of the IFNAR signaling pathway.

In Vivo Applications

While several suppliers provide suggested formulations for in vivo use, published studies detailing specific working concentrations, dosing regimens, or efficacy in animal models for **IFN alpha-IFNAR-IN-1 hydrochloride** are not readily available in the searched literature. Researchers should perform initial dose-finding and toxicity studies to determine the optimal and safe concentration for their specific animal model and application.



Example In Vivo Formulations (for reference only):[15][18]

- Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.
- Formulation 2: 10% DMSO, 90% corn oil.

These formulations aim to achieve a clear solution with a solubility of at least 2.08 mg/mL (6.59 mM).[15][18] The final preparation method involves adding each solvent sequentially with thorough mixing.

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